![molecular formula C14H18N2O3S B2759583 2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid CAS No. 1213989-74-2](/img/structure/B2759583.png)
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
The compound “2-(4-Acetamidophenyl)acetic acid” is a solid substance with a CAS Number of 18699-02-0 and a molecular weight of 193.2 .
Synthesis Analysis
The synthesis of related compounds such as paracetamol (acetaminophen) involves the reactivity of different carbonyl groups . For instance, the two-step synthesis of paracetamol involves the electrophilic reactivities of carbonyls .Molecular Structure Analysis
The linear formula for “2-(4-Acetamidophenyl)acetic acid” is C10H11NO3 .Chemical Reactions Analysis
The reaction network and side products of the hydrogenation of 4-nitrophenol with formic acid and elemental hydrogen followed by acetylation with acetic anhydride in a ball mill were elucidated .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For example, “2-(4-Acetamidophenyl)acetic acid” has a linear formula of C10H11NO3 .Scientific Research Applications
Prodrug Potential and Hepatoprotective Effects
- Prodrug Applications : Certain 2-substituted thiazolidine-4-carboxylic acids have been evaluated for their protective effects against hepatotoxicity induced by acetaminophen in mice. These compounds, including variations of 2-substituted thiazolidine-4-carboxylic acids, act as prodrugs of L-cysteine. They exhibit protective effects by liberating L-cysteine in vivo through nonenzymatic ring-opening followed by solvolysis. This mechanism suggests their potential application in mitigating liver damage and enhancing detoxification processes (Nagasawa et al., 1984).
Chemical Synthesis and Structural Analysis
- Synthesis and Solution Behavior : Research into thiazolidine-2,4-dicarboxylic acids and their esters has provided insights into their synthesis, behavior in solutions, and regioselective cyclocondensation. These studies contribute to a deeper understanding of the chemical properties and potential applications of thiazolidine derivatives in various fields, including pharmaceuticals and material science (Refouvelet et al., 1994).
Anticonvulsant Activities
- Pharmacological Investigations : Certain thiazolidin-4-one derivatives have been synthesized and investigated for their anticonvulsant activities. These compounds, including 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones, have shown potential as anticonvulsant agents, suggesting their application in developing new treatments for epilepsy and related disorders (Senthilraja & Alagarsamy, 2012).
Antioxidative Properties
- Antioxidative Effects : New 2-substituted thiazolidine-4(R)-carboxylic acids, such as 2-glucosamine-TCA (GlcNH2Cys), have been synthesized and evaluated for their antioxidative properties. These compounds show promise in scavenging reactive free radicals, preventing macromolecule damage, and offering hepatoprotective effects against toxin-induced liver damage, highlighting their potential value in nutritional and medicinal applications (Yang Yan et al., 2006).
Mechanism of Action
While the exact mechanism of action for “2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid” is not known, related compounds like acetaminophen are often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to their ability to inhibit the cyclooxygenase (COX) pathways .
Future Directions
properties
IUPAC Name |
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8(17)15-10-6-4-9(5-7-10)12-16-11(13(18)19)14(2,3)20-12/h4-7,11-12,16H,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHNYPDYFMVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid |
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